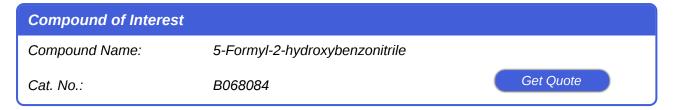


Application Notes and Protocols: 5-Formyl-2hydroxybenzonitrile as a Pharmaceutical Intermediate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-hydroxybenzonitrile, also known as 3-cyano-4-hydroxybenzaldehyde, is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its unique trifunctional structure, featuring aldehyde, hydroxyl, and nitrile groups, allows for diverse chemical modifications, making it an ideal starting material for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of **5-Formyl-2-hydroxybenzonitrile** in the synthesis of bioactive coumarin and benzofuran derivatives, which have shown potential as anticoagulant and anti-inflammatory agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-Formyl-2-hydroxybenzonitrile** is provided in the table below.



Property	Value
CAS Number	73289-79-9
Molecular Formula	C ₈ H ₅ NO ₂
Molecular Weight	147.13 g/mol
Appearance	Solid
IUPAC Name	5-formyl-2-hydroxybenzonitrile
Synonyms	3-Cyano-4-hydroxybenzaldehyde

Applications in Pharmaceutical Synthesis

5-Formyl-2-hydroxybenzonitrile is a key building block for the synthesis of heterocyclic compounds, particularly coumarins and benzofurans, which are prevalent in many bioactive molecules.[1]

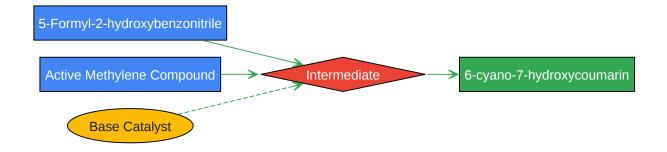
Synthesis of Coumarin Derivatives as Potential Anticoagulants

Coumarin derivatives are a well-established class of anticoagulants that function as Vitamin K antagonists.[2] They inhibit the vitamin K epoxide reductase complex, which is essential for the synthesis of various clotting factors. The 7-hydroxycoumarin scaffold, which can be synthesized from **5-Formyl-2-hydroxybenzonitrile**, is a core structure in many anticoagulant compounds.

Reaction Scheme: Knoevenagel Condensation for 6-cyano-7-hydroxycoumarin Synthesis

The Knoevenagel condensation is a widely used method for the synthesis of coumarins from salicylaldehydes.[3] In this reaction, **5-Formyl-2-hydroxybenzonitrile** reacts with an active methylene compound, such as malonic acid or its esters, in the presence of a basic catalyst to yield a 6-cyano-7-hydroxycoumarin derivative.





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Knoevenagel condensation for coumarin synthesis.

Experimental Protocol: Synthesis of 6-cyano-7-hydroxycoumarin

This protocol describes the synthesis of 6-cyano-7-hydroxycoumarin from **5-Formyl-2-hydroxybenzonitrile** and malononitrile via a Knoevenagel condensation.

Materials:

- 5-Formyl-2-hydroxybenzonitrile
- Malononitrile
- Piperidine (catalyst)
- Ethanol (solvent)
- Hydrochloric acid (for acidification)
- Standard laboratory glassware and magnetic stirrer

Procedure:

• Dissolve 1.0 equivalent of **5-Formyl-2-hydroxybenzonitrile** and 1.1 equivalents of malononitrile in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.







- Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
- Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thinlayer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Acidify the mixture with dilute hydrochloric acid until a precipitate forms.
- Collect the precipitate by filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-cyano-7-hydroxycoumarin.

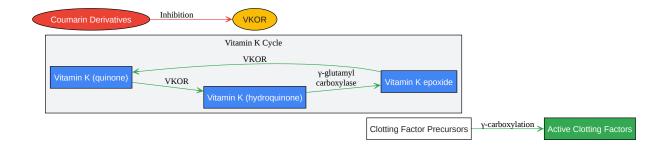
Quantitative Data (Expected):

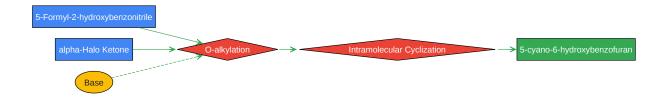
Parameter	Value
Yield	>85%
Purity	>98% (by HPLC)

Biological Activity and Signaling Pathway

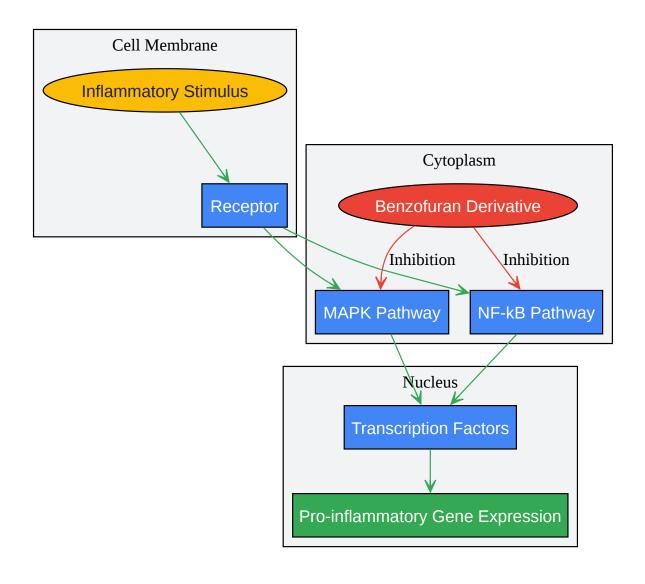
Coumarin-based anticoagulants act by inhibiting the Vitamin K cycle. Vitamin K is a cofactor for the gamma-glutamyl carboxylase enzyme, which is responsible for the post-translational modification of several blood clotting factors (II, VII, IX, and X). By inhibiting the vitamin K epoxide reductase (VKOR), coumarins prevent the regeneration of reduced vitamin K, thereby hindering the carboxylation and activation of these clotting factors.











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